molecular formula C17H15NO4 B14445832 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- CAS No. 73297-06-0

9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)-

Cat. No.: B14445832
CAS No.: 73297-06-0
M. Wt: 297.30 g/mol
InChI Key: IYISFDRNXHSYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- typically involves the following steps:

    Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.

    Reduction: The dinitro compound is reduced to 9,10-diaminoanthracene.

    Substitution: The amino groups are selectively substituted with methoxyethoxy groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.

    Substitution: The amino and methoxyethoxy groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Various functionalized anthracenedione derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- is used as a precursor for synthesizing other complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.

Medicine

In medicine, derivatives of anthraquinone, including 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)-, are investigated for their potential therapeutic properties. These compounds may exhibit anticancer, antimicrobial, and anti-inflammatory activities.

Industry

Industrially, this compound is used in the production of dyes and pigments. Its vibrant color properties make it suitable for use in textile and printing industries.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Anthracenedione, 1-amino-2-methyl-
  • 9,10-Anthracenedione, 1-amino-
  • 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-

Uniqueness

Compared to its analogs, 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- possesses unique substituents that enhance its solubility and reactivity. The presence of the methoxyethoxy group provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

73297-06-0

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

1-amino-2-(2-methoxyethoxy)anthracene-9,10-dione

InChI

InChI=1S/C17H15NO4/c1-21-8-9-22-13-7-6-12-14(15(13)18)17(20)11-5-3-2-4-10(11)16(12)19/h2-7H,8-9,18H2,1H3

InChI Key

IYISFDRNXHSYBB-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.